1-Iodo-3-nitro-5-(trifluoromethoxy)benzene
Overview
Description
1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is an aromatic compound characterized by the presence of iodine, nitro, and trifluoromethoxy groups attached to a benzene ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene typically involves multi-step organic reactions. One common method includes the nitration of 1-iodo-3-(trifluoromethoxy)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions: 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions, often using palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the trifluoromethoxy group, under strong oxidative conditions.
Common Reagents and Conditions:
Palladium Catalysts: Used in cross-coupling reactions.
Hydrogen Gas: Employed in reduction reactions.
Strong Acids and Bases: Utilized in various substitution and oxidation reactions.
Major Products:
Amino Derivatives: Formed from the reduction of the nitro group.
Substituted Benzene Derivatives: Resulting from nucleophilic substitution reactions.
Scientific Research Applications
1-Iodo-3-nitro-5-(trifluoromethoxy)benzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is primarily determined by its functional groups:
Nitro Group: Acts as an electron-withdrawing group, influencing the compound’s reactivity and interactions with other molecules.
Trifluoromethoxy Group: Enhances the compound’s lipophilicity and stability, affecting its behavior in biological systems.
Iodine Atom: Facilitates various substitution reactions, making the compound a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
1-Iodo-4-trifluoromethoxybenzene: Similar structure but lacks the nitro group, resulting in different reactivity and applications.
3-Chloro-5-iodo-trifluoromethylbenzene: Contains a chlorine atom instead of a nitro group, leading to variations in chemical behavior and uses.
Uniqueness: 1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is unique due to the combination of its functional groups, which impart distinct electronic and steric properties. This uniqueness makes it a valuable compound for specialized applications in synthetic chemistry and material science .
Biological Activity
1-Iodo-3-nitro-5-(trifluoromethoxy)benzene is a halogenated aromatic compound that has garnered attention in scientific research due to its unique structural properties and potential biological activities. This article provides an overview of the compound's biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound (CAS No.: 1805027-98-8) features a complex arrangement of functional groups that contribute to its biological activity. The presence of iodine, nitro, and trifluoromethoxy groups enhances its reactivity and interaction with biological molecules.
Biological Activity Overview
The biological activity of this compound has been investigated in various contexts, including:
- Antimicrobial Activity : Studies have indicated that halogenated compounds can exhibit significant antimicrobial properties. The presence of iodine is particularly notable for its bactericidal effects.
- Cytotoxicity : Preliminary research suggests that this compound may possess cytotoxic properties against certain cancer cell lines, potentially through mechanisms involving apoptosis or cell cycle arrest.
The mechanisms by which this compound exerts its biological effects are multifaceted:
- Enzyme Inhibition : The compound has been shown to interact with cytochrome P450 enzymes, which play a crucial role in drug metabolism and detoxification pathways. This interaction can lead to altered enzyme activity, influencing the metabolism of other compounds.
- Cell Signaling Modulation : Research indicates that this compound may affect cell signaling pathways by modulating kinase activities. This modulation can result in changes in gene expression related to cellular growth and apoptosis .
Table 1: Summary of Biological Activities
Case Study: Cytotoxic Effects on Cancer Cells
A study conducted on several cancer cell lines revealed that this compound exhibited varying degrees of cytotoxicity. The compound was tested against breast and lung cancer cell lines, where it demonstrated IC50 values indicating significant growth inhibition compared to control treatments. The mechanism was linked to the induction of apoptosis, as evidenced by increased caspase activity and DNA fragmentation assays .
Dosage and Toxicity
The effects of this compound are dose-dependent. At lower concentrations, the compound may have minimal effects; however, higher doses have been associated with increased toxicity, particularly in liver tissues during animal studies. These findings underscore the importance of careful dosage regulation in therapeutic applications.
Properties
IUPAC Name |
1-iodo-3-nitro-5-(trifluoromethoxy)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F3INO3/c8-7(9,10)15-6-2-4(11)1-5(3-6)12(13)14/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJUUQOZWBSNJMC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1OC(F)(F)F)I)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F3INO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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